
1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as FPAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of azepane derivatives, and it has been shown to exhibit a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
The detailed molecular structure and spectroscopic analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, closely related to the requested compound, have been thoroughly investigated. Studies using FT-IR, NBO, HOMO-LUMO, and MEP analysis reveal insights into the compound's geometrical parameters, stability, charge transfer, and reactivity, particularly highlighting the fluorine atom and ethanone group's crucial roles. These findings suggest potential applications in nonlinear optics and as an anti-neoplastic agent due to inhibitory activity against TPII, derived from molecular docking studies (Mary et al., 2015).
Synthesis and Crystal Structures
Research on the synthesis and crystal structures of various N-substituted pyrazolines, including compounds with structural similarities to the one of interest, demonstrates the ability to manipulate dihedral angles and intermolecular interactions through specific chemical modifications. This work lays the groundwork for designing compounds with tailored physical and chemical properties for potential use in various scientific applications (Loh et al., 2013).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of novel Schiff bases, including derivatives of 1,3-disubstituted pyrazole-4-carboxaldehydes, indicate significant antimicrobial activity. Such studies emphasize the compound's role in developing new therapeutic agents, especially those showing excellent activity against various bacterial strains. This application is crucial for addressing antibiotic resistance and developing novel antimicrobial compounds (Puthran et al., 2019).
Solid-State Fluorescence
Investigations into the solid-state fluorescence of related π-conjugated molecules, including those with anthracene fluorophores, reveal the potential for using these compounds in optical and electronic applications. By regulating the arrangement of fluorophores, researchers can tune the fluorescent properties of these materials, suggesting applications in sensing, imaging, and light-emitting devices (Dong et al., 2012).
Hydrogen Bonding Patterns
The study of hydrogen-bonding patterns in enaminones, including azepan-2-ylidene analogues, provides valuable insights into the intermolecular interactions that govern the solid-state structure and reactivity of these compounds. Such understanding is crucial for designing materials with specific physical properties and reactivities, relevant in material science and pharmaceutical development (Balderson et al., 2007).
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYPDYFSRQZRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

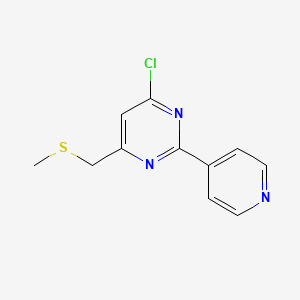
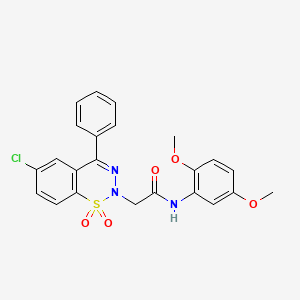
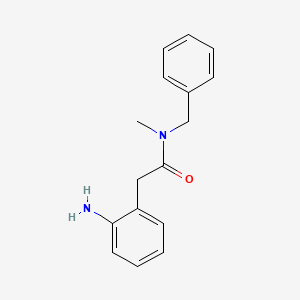

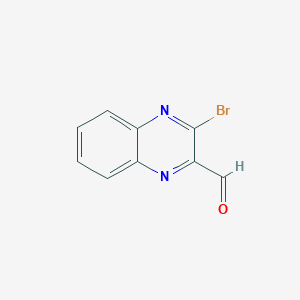

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)

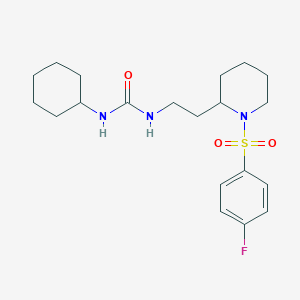
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)
![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)
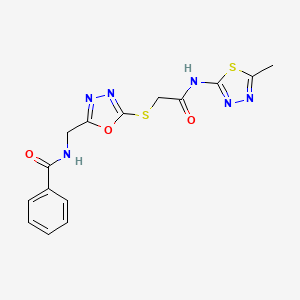
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)
![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)